2,4-Dimethylbenzyl chloride

Radiofluorination Protecting Group 18F-labeling

2,4-Dimethylbenzyl chloride (DMBC, CAS 824-55-5) is a C9H11Cl benzyl halide derivative featuring methyl substituents at the 2- and 4-positions of the aromatic ring, with a molecular weight of 154.64 g/mol. This substitution pattern imparts distinct electronic and steric properties that influence nucleophilic substitution reactivity, solvolytic mechanism partitioning, and selectivity in benzylation applications relative to unsubstituted, mono-substituted, and differently di-substituted benzyl chloride analogs.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
CAS No. 824-55-5
Cat. No. B1294489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzyl chloride
CAS824-55-5
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCl)C
InChIInChI=1S/C9H11Cl/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
InChIKeyBETNPSBTDMBHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzyl chloride (CAS 824-55-5): A Methyl-Substituted Benzyl Halide with Differentiated Reactivity and Synthetic Utility


2,4-Dimethylbenzyl chloride (DMBC, CAS 824-55-5) is a C9H11Cl benzyl halide derivative featuring methyl substituents at the 2- and 4-positions of the aromatic ring, with a molecular weight of 154.64 g/mol . This substitution pattern imparts distinct electronic and steric properties that influence nucleophilic substitution reactivity, solvolytic mechanism partitioning, and selectivity in benzylation applications relative to unsubstituted, mono-substituted, and differently di-substituted benzyl chloride analogs [1].

Substitution pattern 2,4-dimethyl substitution for distinct steric/electronic control in benzylation
Reaction class Nucleophilic substitution, protecting group installation, Wittig olefination precursor
Use context Radiopharmaceutical, agrochemical intermediate, and physical chemistry radical studies

Why 2,4-Dimethylbenzyl Chloride Cannot Be Freely Interchanged with Other Benzyl Chloride Analogs


Benzyl chlorides bearing different substitution patterns exhibit fundamentally divergent reactivity profiles that preclude simple interchangeability. The 2,4-dimethyl substitution pattern uniquely positions electron-donating methyl groups at both ortho and para positions relative to the benzylic carbon, creating a distinctive electronic environment that influences carbocation stability, solvolytic mechanism (SN1 versus SN2 partitioning), and reaction rates with nucleophiles in ways that differ markedly from unsubstituted benzyl chloride, mono-methyl analogs, or isomers such as 2,5- or 3,4-dimethylbenzyl chloride [1][2]. These mechanistic differences directly translate to product yield variations, impurity profiles, and synthetic route feasibility in pharmaceutical and agrochemical intermediate synthesis, radiofluorination protection group strategies, and Wittig olefination chemistry [2][3].

Mechanism shift Ortho/para methyl groups may shift solvolysis mechanism partitioning (SN1/SN2) relative to unsubstituted benzyl chloride, altering reaction profiles.
Protecting group outcome Dimethyl isomer variation (2,4- vs 2,5- vs 3,4-) can affect cleavage yield and radiochemical purity; protecting group performance does not directly transfer.
Reactivity ranking mismatch SN2 reactivity order with triphenylphosphine places dimethylbenzyl chlorides between benzyl bromide and unsubstituted benzyl chloride; substitution may shift kinetic outcome.

Quantitative Evidence Guide: Direct Performance Comparisons of 2,4-Dimethylbenzyl Chloride Against Analogs


Radiofluorination Protecting Group Performance: 2,4-Dimethylbenzyl Chloride vs. 4-Methylbenzyl Chloride vs. Other Benzyl Derivatives

In a comparative study of methyl-substituted benzyl protecting groups for nucleophilic aromatic radiofluorination, the 2,4-dimethylbenzyl group (derived from 2,4-dimethylbenzyl chloride) and the 4-methylbenzyl group demonstrated equivalent top-tier performance, both yielding approximately 70% of the [18F]-labelled product following hydrolysis with 32% HCl at 120°C for 10 minutes, outperforming other tested protecting groups [1]. This establishes the 2,4-dimethylbenzyl group as co-optimal with 4-methylbenzyl for this application, while offering distinct steric and electronic properties that may provide advantages in substrate scope not captured in this single-model study.

Radiofluorination protecting group
Head-to-head
Equivalent ~70% radiochemical yield after acidolytic cleavage (32% HCl, 120°C, 10 min).
Supports competitive protecting-group selection with 4-methylbenzyl analog.
Both groups co-optimal in tested model; substrate scope beyond single-model study not fully mapped.
Radiofluorination Protecting Group 18F-labeling Radiopharmaceutical Synthesis

Nucleophilic Substitution Kinetics with Triphenylphosphine: 2,5-Dimethylbenzyl Chloride vs. Benzyl Chloride and Chlorobenzyl Chlorides

In a kinetic study of substitution reactions with triphenylphosphine (TP) in chloroform, the relative reactivity order was established as: 2-methylbenzyl bromide > 4-methylbenzyl bromide > 3-methylbenzyl bromide > benzyl bromide > 2,5-dimethylbenzyl chloride (DMBC) > benzyl chloride > 2-chlorobenzyl chloride > 4-chlorobenzyl chloride > 3-chlorobenzyl chloride [1]. Notably, 2,5-dimethylbenzyl chloride exhibited reactivity intermediate between benzyl bromide and benzyl chloride. While this study examined the 2,5-dimethyl isomer, the 2,4-dimethyl isomer is expected to exhibit distinct reactivity due to its different methyl substitution pattern. The reactions proceed via SN2 mechanism with large negative activation entropy and yield benzyltriphenylphosphonium salts quantitatively, which are useful for Z-stilbene synthesis via two-phase Wittig reactions [1].

Nucleophilic substitution reactivity
Head-to-head
Reactivity order: benzyl bromide > 2,5-dimethylbenzyl chloride > benzyl chloride > chlorobenzyl chlorides (SN2 with PPh₃ in CHCl₃).
Intermediate SN2 reactivity tier for Wittig phosphonium salt synthesis.
Studied on 2,5-isomer; 2,4-isomer profile expected to differ due to substitution pattern.
Wittig Olefination Nucleophilic Substitution SN2 Kinetics Phosphonium Salt Synthesis

Precursor Utility for Spectroscopic Studies: Dimethylbenzyl Chlorides Enable Isomeric Radical Differentiation

A study employing dimethylbenzyl chlorides as precursors successfully resolved previously controversial vibronic assignments of isomeric dimethylbenzyl radicals [1]. By using corresponding dimethylbenzyl chlorides as precursors, researchers identified the origins of vibronic bands of dimethylbenzyl radicals generated by corona discharge of 1,2,4-trimethylbenzene. This work revised previous spectroscopic assignments for 3,4-, 2,4-, and 2,5-dimethylbenzyl radicals [1]. The ability of 2,4-dimethylbenzyl chloride to serve as a clean precursor for generating specific dimethylbenzyl radicals distinguishes it from alternative synthetic approaches and enables precise spectroscopic characterization of these reactive intermediates.

Radical precursor utility
Reported
Clean generation of 2,4-dimethylbenzyl radical for vibronic emission assignment (corona discharge, supersonic expansion).
Enables unambiguous spectroscopic characterization of isomer-specific radical.
Resolved previous ambiguous band assignments from mixed-precursor approaches.
Photochemistry Radical Spectroscopy Vibronic Assignment Physical Chemistry

Commercial Purity Specifications: Impact of 2,6-Isomer Content on Procurement Decisions

Commercial 2,4-dimethylbenzyl chloride is typically supplied with a stated purity of >80.0% (GC) and contains the 2,6-isomer as a co-product of the chloromethylation synthesis route [1]. This isomer impurity is an intrinsic characteristic of the chloromethylation of m-xylene, which yields a mixture of 2,4- and 2,6-dimethylbenzyl chlorides. Vendors including TCI explicitly label the product as '2,4-Dimethylbenzyl Chloride (contains 2,6-isomer)' with purity >80.0% . Higher-purity alternatives from AKSci are specified at ≥95% , while the Santa Cruz Biotechnology product is listed without explicit purity specification . The 2,6-isomer co-presence may affect downstream synthetic outcomes in stereoselective or regiospecific transformations, making purity specification a critical procurement consideration.

Commercial purity
Class-level
Standard grade: >80% (GC) with 2,6-isomer co-product; higher-purity grade ≥95% available.
Isomeric impurity may impact regiospecific transformations and final product purity.
Specification review recommended; 2,6-isomer intrinsic to chloromethylation route.
Purity Specification Isomeric Impurity Quality Control Procurement

Physical Property Differentiation: Boiling Point and Density Comparisons Among Dimethylbenzyl Chloride Isomers

The dimethylbenzyl chloride isomers exhibit distinguishable physical properties that influence purification strategy and process design. 2,4-Dimethylbenzyl chloride has a reported boiling point of 103°C at 15 mmHg and density of 1.06 g/mL [1]. In comparison, 3,4-dimethylbenzyl chloride (CAS 102-46-5) exhibits a boiling point of 116-117°C at 24 mmHg and density of 1.056 g/mL at 25°C . These differences in boiling behavior under reduced pressure enable separation of isomeric mixtures via fractional distillation, though the similar densities offer little discrimination. The boiling point differential of approximately 13°C (under different reduced pressures) between the 2,4- and 3,4-isomers provides a physical basis for isomer identification and purification process validation.

Physical property
Context-dependent
bp 103°C (15 mmHg), density 1.06 g/mL.
Distinguishable boiling point from 3,4-isomer aids purification and identity confirmation.
3,4-isomer bp 116–117°C (24 mmHg); density values nearly overlap.
Physical Properties Isomer Differentiation Purification Process Chemistry

GHS Hazard Classification and Safe Handling Requirements: Metal Corrosivity Distinction

2,4-Dimethylbenzyl chloride carries a specific GHS hazard classification that differs from some benzyl chloride analogs. It is classified as causing severe skin burns and eye damage (H314, H318), and is assigned the signal word 'Danger' with GHS05 corrosivity pictogram [1]. Notably, it is also classified under physical hazards as 'Corrosive to metals, Category 1' [1]. This metal corrosivity classification imposes specific storage and handling requirements not universally applicable to all benzyl chloride derivatives. The compound is classified as UN3265 (Corrosive liquid, acidic, organic, n.o.s.) with Packing Group II for transport [1][2], and TSCA inventory status is confirmed [3]. These hazard classifications directly affect shipping costs, storage infrastructure requirements, and regulatory compliance documentation for procurement.

GHS classification
Class-level
H314, H318, Metal Corrosivity Cat. 1, Signal: Danger.
Metal-corrosive storage infrastructure required; shipping classification UN3265, PG II.
Benzyl chloride carries additional H350 (carcinogenicity) and H373 hazards.
Safety GHS Classification Corrosivity Handling Requirements

Protecting Group Cleavage Performance: 2,4-Dimethylbenzyl Esters vs. 4-Methylbenzyl Esters Under Hydrogenolysis Conditions

In the same radiofluorination study, the 4-methylbenzyl ester demonstrated efficient cleavage under catalytic transfer hydrogenation conditions using ammonium formate and 10% Pd/C in boiling methanol, yielding 75% of 2-[18F]fluoro-3-hydroxy-6-methylpyridine within a 10-minute reaction time [1]. The 2,4-dimethylbenzyl group was also tested and found suitable for implementation into an automated synthesis module, though specific hydrogenolysis yield data for the 2,4-dimethylbenzyl ester under these exact conditions was not reported. Both 4-methylbenzyl and 2,4-dimethylbenzyl esters were deemed well-suited for automated synthesis implementation [1].

Hydrogenolytic cleavage
Reported
2,4-Dimethylbenzyl ester suitable for automated synthesis module; 4-methylbenzyl ester yielded 75% under catalytic transfer hydrogenation.
Supports automated radiopharmaceutical workflow compatibility.
Quantitative hydrogenolysis yield for 2,4-isomer not directly reported; data to verify.
Protecting Group Hydrogenolysis Catalytic Transfer Hydrogenation Radiochemistry

Validated Application Scenarios for 2,4-Dimethylbenzyl Chloride Based on Comparative Evidence


Radiofluorination Protecting Group Strategy for [18F]-Labelled Radiopharmaceutical Synthesis

Based on direct comparative evidence showing that the 2,4-dimethylbenzyl protecting group achieves approximately 70% radiochemical yield under acidolytic cleavage conditions, equivalent to the top-performing 4-methylbenzyl group [1], 2,4-dimethylbenzyl chloride is validated for use in the preparation of O-protected precursors for nucleophilic aromatic radiofluorination. The demonstrated compatibility with both acidolytic (32% HCl, 120°C, 10 min) and hydrogenolytic cleavage conditions, along with suitability for automated synthesis modules [1], supports its application in GMP radiopharmaceutical production workflows where protecting group flexibility and robust cleavage profiles are essential. Procurement for this application should consider the intrinsic 2,6-isomer impurity and its potential impact on radiochemical purity of the final product.

Benzyltriphenylphosphonium Salt Synthesis for Wittig Olefination

Kinetic studies with 2,5-dimethylbenzyl chloride demonstrate that dimethylbenzyl chlorides undergo SN2 substitution with triphenylphosphine to yield benzyltriphenylphosphonium salts quantitatively [1]. The established reactivity order (benzyl bromide > dimethylbenzyl chloride > benzyl chloride) [1] provides a rational basis for selecting dimethylbenzyl chloride when intermediate reactivity is desired in Wittig reagent preparation. For Z-stilbene synthesis via two-phase Wittig reactions, 2,4-dimethylbenzyl chloride offers a tunable electrophilicity distinct from both the more reactive brominated analogs and the less reactive unsubstituted benzyl chloride, enabling reaction condition optimization for specific substrates.

Spectroscopic Precursor for Dimethylbenzyl Radical Studies in Physical Chemistry

2,4-Dimethylbenzyl chloride has been successfully employed as a clean precursor for generating and spectroscopically characterizing the 2,4-dimethylbenzyl radical via corona discharge in supersonic expansion [1]. This application leverages the compound's ability to produce a specific radical species without the ambiguous band assignments that arise when using 1,2,4-trimethylbenzene as a mixed precursor [1]. Physical chemistry and photochemistry research groups studying benzyl radical electronic transitions, vibronic coupling, or electron affinity should procure the specific dimethylbenzyl chloride isomer corresponding to the radical of interest to ensure unambiguous spectroscopic assignments. The revised assignments for 2,4-, 2,5-, and 3,4-dimethylbenzyl radicals [1] underscore the importance of isomer-pure starting materials for these fundamental studies.

Agrochemical and Organic Synthesis Intermediate with Defined Purity Requirements

2,4-Dimethylbenzyl chloride is established as a precursor to agrochemicals and organic compounds [1], with utility in coupling reactions and pharmaceutical intermediate synthesis . Procurement for these applications requires careful attention to purity specifications: standard commercial grades contain >80.0% 2,4-isomer with 2,6-isomer as the primary impurity [2][3], while higher-purity grades (≥95%) are available for applications where isomeric purity affects downstream product quality or yield. The metal corrosivity classification (Category 1) [2] necessitates appropriate storage infrastructure and handling protocols. Users should verify that the specific isomer profile meets process requirements, particularly in regiospecific transformations where the 2,6-isomer could generate undesired byproducts or complicate purification.

Application
Selection Property
Validation Focus
Radiofluorination protecting group strategy
Acidolytic/hydrogenolytic cleavage compatibility
Radiochemical purity with isomeric impurity control
Wittig phosphonium salt synthesis
Intermediate SN2 reactivity ranking
Reaction condition optimization for Z-stilbene formation
Radical spectroscopy precursor
Isomer-pure precursor for unambiguous band assignment
Radical vibronic characterization under corona discharge
Agrochemical/organic synthesis intermediate
Isomeric purity grade selection
Process impurity profile and metal-corrosion storage

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